Morpholin-3-ylmethyl N-[4-({1-[(3-fluorophenyl)methyl]indazol-5-YL}amino)-5-methylpyrrolo[2,1-F][1,2,4]triazin-6-YL]carbamate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of BMS-599626 Hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity, often involving the use of specific catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
BMS-599626 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s overall structure and activity.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indazole core and its substituents .
Scientific Research Applications
BMS-599626 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of HER1 and HER2 signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of HER1 and HER2 inhibition on cell proliferation and survival.
Industry: Utilized in the development of new cancer therapies and in the study of drug resistance mechanisms.
Mechanism of Action
BMS-599626 Hydrochloride exerts its effects by selectively inhibiting the kinase activity of HER1 and HER2, thereby blocking the downstream signaling pathways that promote tumor cell proliferation and survival . The compound also inhibits the formation of HER1/HER2 heterodimers, which are crucial for the activation of these signaling pathways . This inhibition leads to reduced autophosphorylation of the receptors and decreased activation of downstream effectors such as MAPK and AKT .
Comparison with Similar Compounds
BMS-599626 Hydrochloride is unique in its high selectivity and potency for HER1 and HER2 compared to other similar compounds. Some similar compounds include:
Lapatinib: Another dual inhibitor of HER1 and HER2, but with different selectivity and potency profiles.
Neratinib: An irreversible inhibitor of HER1, HER2, and HER4, with a broader spectrum of activity.
Afatinib: An irreversible inhibitor of the entire HER family, including HER1, HER2, HER3, and HER4.
These compounds differ in their mechanisms of action, selectivity, and clinical applications, highlighting the unique properties of BMS-599626 Hydrochloride in targeting HER1 and HER2 .
Properties
Molecular Formula |
C27H28ClFN8O3 |
---|---|
Molecular Weight |
567.0 g/mol |
IUPAC Name |
morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C27H27FN8O3.ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);1H |
InChI Key |
COUSSRGSHIJMMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl |
Origin of Product |
United States |
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